

An In-depth Technical Guide to Methyl 5methoxypent-4-enoate

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Compound of Interest		
Compound Name:	Methyl 5-methoxypent-4-enoate	
Cat. No.:	B129536	Get Quote

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Abstract

This technical guide provides a comprehensive overview of **Methyl 5-methoxypent-4-enoate**, a versatile α,β -unsaturated ester with applications in organic synthesis. This document details its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it explores the broader context of how α,β -unsaturated esters are utilized in chemical biology as reactive probes, including a representative experimental workflow.

Chemical Identification and Properties

Methyl 5-methoxypent-4-enoate is an organic compound featuring both an ester and a vinyl ether functional group. This unique combination makes it a valuable synthon for the introduction of a five-carbon chain with differentiated reactivity at each terminus.

Property	Value
CAS Number	143538-29-8
IUPAC Name	methyl 5-methoxypent-4-enoate
Molecular Formula	C7H12O3
Molecular Weight	144.17 g/mol



Synthesis of Methyl 5-methoxypent-4-enoate

The synthesis of **Methyl 5-methoxypent-4-enoate** can be achieved through several methods, with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid. An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification

This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

- To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add concentrated sulfuric acid (0.1 mol) dropwise with stirring.
- Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters[1]



Parameter	Optimal Range	Yield (%)
Methanol-to-acid ratio	5:1 to 6:1	85–90
Catalyst concentration	10% w/w	88
Reaction temperature (°C)	65–70	87
Reaction time (hours)	6–8	86

Enzymatic Esterification

This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the esterification under milder conditions, offering high selectivity and avoiding harsh acidic conditions.

Experimental Protocol:

- Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-butanol).
- · Add the immobilized lipase to the solution.
- Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours.
- Monitor the reaction progress by HPLC or GC.
- After the reaction, filter off the immobilized enzyme for reuse.
- Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization

The structure and purity of **Methyl 5-methoxypent-4-enoate** are confirmed using various spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data



Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH ₂ CH=CH), 6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH ₂ CH=CH), 4.15 (q, 2H, OCH ₂ CH ₃), 3.39 (s, 3H, OCH ₃), 1.28 (t, 3H, OCH ₂ CH ₃)[2]
R (cm ⁻¹) 1720 (C=O), 1650 (C=C), 1100 (C-O)[1]	
GC-MS	Retention time = 12.3 min; m/z = 144 [M] ⁺ [2]

Application in Chemical Biology: A Representative Workflow

While specific signaling pathways involving **Methyl 5-methoxypent-4-enoate** are not yet documented in the literature, its structure as an α,β -unsaturated ester makes it a candidate for use as a chemical probe in biological systems. The electrophilic β -carbon is susceptible to Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an α,β -unsaturated ester probe to identify protein targets in a cellular lysate.

Workflow for protein target identification.

This workflow illustrates the logical progression from probe synthesis to the identification of potential protein targets. The α , β -unsaturated ester acts as a warhead that covalently binds to its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual Framework

The covalent modification of proteins by a reactive probe like **Methyl 5-methoxypent-4-enoate** can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key enzyme or regulatory protein, it could either inhibit or activate its function, leading to downstream effects on the pathway.



Conceptual diagram of pathway inhibition.

In this conceptual diagram, the α , β -unsaturated ester probe covalently modifies and inhibits "Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular response. Such a tool would be valuable for dissecting the roles of specific proteins within a signaling network.

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References

- 1. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0276717) [np-mrd.org]
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